Cerium trirubidium bis(phosphate)

Description

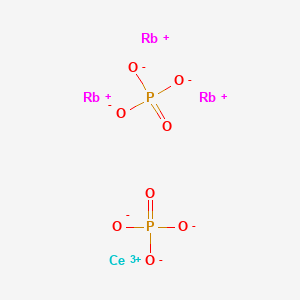

Structure

2D Structure

Properties

CAS No. |

68998-31-2 |

|---|---|

Molecular Formula |

CeO8P2Rb3 |

Molecular Weight |

586.46 g/mol |

IUPAC Name |

cerium(3+);rubidium(1+);diphosphate |

InChI |

InChI=1S/Ce.2H3O4P.3Rb/c;2*1-5(2,3)4;;;/h;2*(H3,1,2,3,4);;;/q+3;;;3*+1/p-6 |

InChI Key |

SJBMUTFQDMPLIU-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Rb+].[Rb+].[Rb+].[Ce+3] |

Origin of Product |

United States |

Crystallographic Analysis and Structural Elucidation

Diffraction Techniques for Crystalline Phase Characterization

Specific PXRD data for Cerium trirubidium bis(phosphate) is not available. This technique is fundamental for identifying the crystalline phases present in a polycrystalline sample by comparing the experimental diffraction pattern to known standards or by indexing the pattern to determine the unit cell parameters.

There are no published single-crystal X-ray diffraction studies for Cerium trirubidium bis(phosphate). This method, when suitable single crystals are available, provides the most accurate determination of the crystal structure, including the precise positions of atoms within the unit cell, bond lengths, and bond angles.

Refinement of Crystal Structures

In the absence of PXRD data, a Rietveld refinement for Cerium trirubidium bis(phosphate) cannot be performed. This powerful analytical technique involves fitting a calculated diffraction pattern, based on a structural model, to an experimental powder diffraction pattern. The refinement process adjusts various parameters of the structural model (e.g., lattice parameters, atomic positions, site occupancies) to achieve the best possible match with the experimental data.

Solving the crystal structure of Cerium trirubidium bis(phosphate) from powder diffraction data has not been reported. This process, while more challenging than single-crystal analysis, can be used to determine crystal structures when single crystals are not obtainable.

Structural Descriptors and Parameters

Detailed structural descriptors and parameters, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles for Cerium trirubidium bis(phosphate), are not available in the current body of scientific literature.

It is recommended that researchers seeking this specific information attempt to access the full text of the aforementioned recent publication through academic libraries or scientific journal subscriptions, as it may contain the vital data required for a comprehensive crystallographic analysis of rubidium cerium phosphates.

Unit Cell Parameters and Space Group Determination

The unit cell is the basic repeating unit of a crystal structure, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal lattice. For Cerium trirubidium bis(phosphate), specific values for these parameters could not be located in the reviewed literature.

Interactive Data Table: Unit Cell Parameters of Cerium Trirubidium Bis(phosphate)

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Space Group | Data not available |

As indicated, the crystallographic data for Cerium trirubidium bis(phosphate) is not currently available in published literature.

Coordination Environments of Constituent Cations (Cerium, Rubidium) and Phosphate (B84403) Polyhedra

The coordination environment describes the number of neighboring atoms and the geometrical arrangement around a central atom. In the expected structure of Cerium trirubidium bis(phosphate), the cerium (Ce³⁺) and rubidium (Rb⁺) cations would be coordinated by oxygen atoms from the phosphate (PO₄³⁻) tetrahedra. The phosphate group itself consists of a central phosphorus atom tetrahedrally bonded to four oxygen atoms. Without experimental data, the specific coordination numbers and geometries for the Ce³⁺ and Rb⁺ ions cannot be determined.

Interatomic Distances and Bond Angles

Interatomic distances and bond angles provide precise details about the bonding within a crystal structure. This data is critical for understanding the nature of the chemical bonds and the rigidity of the crystal lattice. No specific measurements for Ce-O, Rb-O, or P-O bond lengths and O-P-O bond angles for Cerium trirubidium bis(phosphate) have been reported.

Interactive Data Table: Selected Interatomic Distances and Bond Angles for Cerium Trirubidium Bis(phosphate)

| Bond/Angle | Distance (Å) / Angle (°) |

| Ce-O | Data not available |

| Rb-O | Data not available |

| P-O | Data not available |

| O-P-O | Data not available |

Specific interatomic distances and bond angles for Cerium trirubidium bis(phosphate) have not been experimentally determined or reported.

Investigating Isomorphism and Structural Analogues

Isomorphism occurs when different chemical compounds have the same crystal structure. Investigating potential structural analogues can provide insights into the likely structure of a compound for which direct data is unavailable.

Comparison with Known Phosphate Structure Types (e.g., Monazite (B576339), Apatite)

Many phosphate minerals and synthetic compounds adopt well-known structure types. For example, the monazite structure, common for rare-earth phosphates (REPO₄), and the apatite structure are important reference points. A comparative analysis would involve matching the expected stoichiometry and ionic radii of Cerium trirubidium bis(phosphate) with these known structures. However, without foundational crystallographic data for Rb₃Ce(PO₄)₂, any such comparison remains purely speculative.

Analysis of Potential Structural Transformations and Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties. The study of potential structural transformations, often induced by changes in temperature or pressure, is an important aspect of materials characterization. There is currently no information regarding the existence of polymorphs or any phase transitions for Cerium trirubidium bis(phosphate).

Advanced Spectroscopic Characterization of Electronic and Vibrational States

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive method for identifying the functional groups present in a compound by analyzing the interaction of infrared radiation or laser light with the material.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. In the context of cerium phosphates, FTIR is particularly effective for identifying the characteristic vibrations of the phosphate (B84403) (PO₄³⁻) anions and cerium-oxygen bonds.

In analogous cerium orthophosphate (CePO₄) nanoparticles, FTIR spectra have clearly identified absorption bands corresponding to the P-O vibrations within the phosphate groups and the Ce-O stretching mode. researchgate.net The spectrum of a fibrous cerium phosphate material shows a prominent, sharp, and broad band centered around 1045 cm⁻¹, which is attributed to the vibration of the phosphate groups. researchgate.net A broad band observed around 3350 cm⁻¹ and a smaller sharp band at 1628 cm⁻¹ are typically due to the symmetric/asymmetric stretching and bending of water molecules, respectively, indicating the presence of hydration in some samples. researchgate.net

Table 1: Typical FTIR Vibrational Modes in Cerium Phosphate Materials

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretching | ~3350 | Symmetric and asymmetric stretching of H₂O |

| H-O-H Bending | ~1628 | Bending vibration of H₂O |

| P-O Stretching | ~1045 - 1008 | Asymmetric stretching of PO₄³⁻ groups |

| P-O Bending | ~711 | Bending modes of PO₄³⁻ groups |

| Ce-O Stretching | ~560 | Stretching vibration of the Cerium-Oxygen bond |

Note: Data is based on analogous cerium phosphate compounds. researchgate.netresearchgate.net

Raman spectroscopy provides information complementary to FTIR, focusing on the scattering of monochromatic light from a laser source. It is highly sensitive to lattice vibrations and can be used to probe the local symmetry of crystalline domains. For cerium-containing phosphates, Raman spectra can confirm the presence of phosphate tetrahedra and provide insights into the cerium environment.

Studies on cerium-added calcium phosphates have shown a dominant band around 462 cm⁻¹, characteristic of the F₂g Raman active mode of cubic cerium(IV) oxide (c-CeO₂), suggesting the presence of Ce⁴⁺ in some composite materials. researchgate.net Furthermore, an intense peak observed around 976 cm⁻¹ in cerium orthophosphate is attributed to the symmetric stretching mode of the PO₄³⁻ tetrahedron. researchgate.net In studies of cerium(III) phosphate treated with carbonate solutions, Raman spectroscopy was used to identify spectral peaks of both phosphate and carbonate anions, indicating the potential for surface reactions or transformations. spmi.ru The technique is also sensitive enough to distinguish between different crystalline phases, such as the hexagonal and monoclinic forms of cerium phosphate. cardiff.ac.uk

Table 2: Characteristic Raman Peaks in Cerium Phosphate Systems | Wavenumber (cm⁻¹) | Assignment | | :--- | :--- | :--- | | ~976 | Symmetric stretching of PO₄³⁻ tetrahedron | | ~468 - 462 | F₂g mode of cubic CeO₂ | Note: Data is based on analogous cerium phosphate compounds. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the electronic state and local coordination environment of the cerium atoms in Cerium trirubidium bis(phosphate). nih.gov The XAS spectrum is typically divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. wikipedia.org

The Ce L₃-edge (and sometimes K-edge) XANES region is particularly sensitive to the oxidation state of cerium. mdpi.comnc-kakouki.co.jp Cerium can exist in both trivalent (Ce³⁺, 4f¹) and tetravalent (Ce⁴⁺, 4f⁰) states, which give rise to distinct features in the XANES spectrum. aps.org

The Ce L₃-edge XANES spectrum for Ce³⁺ compounds typically shows a single, strong peak, whereas Ce⁴⁺ compounds exhibit a characteristic double-peak feature. nc-kakouki.co.jpresearchgate.net Advanced high-energy resolution fluorescence-detected XAS (HERFD-XAS) can further resolve these features, showing a ~2 eV difference between the pre-edge features of Ce³⁺ (~5719 eV) and Ce⁴⁺ (~5721 eV) reference compounds. researchgate.net By performing a linear combination fitting of the experimental spectrum with spectra of known Ce³⁺ and Ce⁴⁺ standards (like CePO₄ and CeO₂), the relative proportion of each oxidation state in the sample can be quantified. mdpi.com

The EXAFS region, which consists of oscillations extending several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing cerium atom. wikipedia.orgmdpi.com Analysis of the EXAFS signal can determine the bond distances, coordination numbers, and types of neighboring atoms within a few angstroms of the cerium center. rsc.org

For a compound like Cerium trirubidium bis(phosphate), EXAFS analysis at the Ce K-edge or L₃-edge would provide quantitative details about the Ce-O coordination shell. mdpi.com This includes the number of nearest-neighbor oxygen atoms and the precise Ce-O bond lengths. It can also provide information about the next-nearest neighbors, such as phosphorus atoms from the phosphate groups and potentially rubidium atoms, helping to build a detailed model of the local coordination environment. EXAFS analysis has been successfully used to confirm the production of oxygen vacancies resulting from the reduction of Ce⁴⁺ to Ce³⁺ in mechanochemical processes. nc-kakouki.co.jp

Table 3: Structural Information from EXAFS Analysis

| Parameter | Description |

|---|---|

| Coordination Number (N) | The number of atoms in a specific coordination shell around the central Ce atom (e.g., number of nearest-neighbor O atoms). |

| Interatomic Distance (R) | The average distance between the central Ce atom and its neighbors in a given shell (e.g., Ce-O bond length). |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in the interatomic distances. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. ceric-eric.eulibretexts.org For Cerium trirubidium bis(phosphate), ³¹P NMR is the most relevant application, providing detailed information about the structure and connectivity of the phosphate anions.

In solid-state materials, ³¹P Magic Angle Spinning (MAS) NMR is used to characterize the phosphate environments. escholarship.org The chemical shift of the ³¹P nucleus is highly sensitive to its local structure, such as the number of bridging and non-bridging oxygen atoms and the nature of the coordinating cations (Ce³⁺ and Rb⁺). Different phosphate species, such as orthophosphate (Q⁰), pyrophosphate (Q¹), or metaphosphate (Q²) groups, would produce distinct peaks in the ³¹P NMR spectrum. researchgate.net

However, a significant challenge in studying cerium-containing compounds is the paramagnetic nature of the Ce³⁺ ion. The unpaired 4f electron can cause large shifts and significant broadening of the NMR signal, potentially rendering the material "NMR invisible" under certain conditions. escholarship.org Despite this, specialized techniques and analysis of relaxation times can still yield valuable structural insights, as demonstrated in studies on strontium cerium metaphosphate glass-ceramics and cerium silicophosphate glasses. escholarship.orgresearchgate.net Double resonance techniques like ¹H-³¹P Cross-Polarization (CP) MAS NMR can be used to identify proton-hosting sites if any are present in the material. escholarship.org

³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) for Phosphate Speciation

³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) is a powerful non-destructive technique for probing the local environment of phosphorus atoms in solid materials. In the context of cerium trirubidium bis(phosphate), ³¹P MAS-NMR would provide critical information about the phosphate (PO₄³⁻) tetrahedra, including the number of crystallographically distinct phosphorus sites, their coordination, and the nature of their connectivity within the crystal lattice.

The chemical shift (δ) in a ³¹P MAS-NMR spectrum is highly sensitive to the local electronic environment of the phosphorus nucleus. In crystalline phosphates, the presence of multiple, sharp resonances would indicate the existence of crystallographically inequivalent phosphorus atoms in the unit cell. For instance, studies on various cerium phosphates have revealed distinct peaks corresponding to different phosphate environments. nii.ac.jpresearchgate.net The interaction with the paramagnetic Ce³⁺ ion is expected to cause a significant shift and broadening of the ³¹P resonance compared to diamagnetic phosphate compounds. db-thueringen.de The presence of Ce³⁺ ions in close proximity to the phosphate units can lead to a reduction in the ³¹P relaxation times, which may result in a broad, asymmetric signal envelope. db-thueringen.de Phosphate units situated further from the Ce³⁺ ions or near any Ce⁴⁺ impurities would exhibit sharper peaks. db-thueringen.de

Table 1: Representative ³¹P MAS-NMR Chemical Shifts in Various Phosphate Materials

| Compound/Material | Phosphate Speciation | Chemical Shift (ppm) | Reference |

| Layered Cerium(IV) Phosphates | γ-type structure | ~ -10, ~ -30 | nii.ac.jp |

| Cerium(IV) Phosphate | Orthophosphate | -13.4, -5.5 | researchgate.net |

| Na₁-xRbxPO₃ glasses | Q² units | ~ -20 | researchgate.net |

| Anhydrous Sodium Pyrophosphate | Pyrophosphate | ~ 2.1 | psu.edu |

| Dihydrogen Sodium Pyrophosphate | Dihydrogen Pyrophosphate | -8.2 | psu.edu |

This table presents illustrative data from related phosphate compounds to indicate the expected range of chemical shifts.

The analysis of the ³¹P MAS-NMR spectrum of cerium trirubidium bis(phosphate) would thus be invaluable in confirming the presence of isolated PO₄ tetrahedra and in understanding the influence of the Ce³⁺ and Rb⁺ cations on the local structure of the phosphate anions.

Electronic Spectroscopy for Band Structure and Optical Transitions

Electronic spectroscopy techniques are instrumental in elucidating the electronic structure, band gap, and optical properties of materials. For cerium trirubidium bis(phosphate), UV-Visible absorption spectroscopy, energy-dispersive X-ray spectroscopy, and X-ray photoelectron spectroscopy collectively provide a comprehensive picture of its electronic and elemental characteristics.

UV-Visible absorption spectroscopy is a key technique for investigating the electronic transitions in cerium-containing compounds. The absorption of UV or visible light promotes electrons from lower to higher energy levels, and the resulting spectrum provides information about the electronic structure and optical band gap.

In the case of cerium trirubidium bis(phosphate), the UV-Vis spectrum is expected to be dominated by the electronic transitions of the Ce³⁺ ion. Typically, Ce³⁺ compounds exhibit strong and broad absorption bands in the UV region, corresponding to the parity-allowed 4f → 5d electronic transitions. acs.orgaip.org The exact position and number of these absorption bands are sensitive to the crystal field environment of the Ce³⁺ ion, which is determined by the surrounding PO₄³⁻ anions. acs.org For instance, studies on CePO₄ nanostructures have shown an absorption band in the 200–300 nm range attributed to this 4f–5d transition. acs.org The absorption spectrum for cerium orthophosphate (CePO₄) shows distinct absorption features in the UV region. researchgate.net

The optical properties of cerium phosphates make them interesting for applications such as UV filters in sunscreens. nih.govnih.gov The UV-shielding properties are directly related to the absorption characteristics in the UV range. nih.govnih.gov While Ce(III) phosphates show significant UV absorption, Ce(IV) phosphates can exhibit even higher sun protection factors. nih.govnih.gov

Table 2: Typical UV-Visible Absorption Features in Cerium Phosphate Materials

| Material | Wavelength Range (nm) | Assignment | Reference |

| Bi³⁺-doped CePO₄ nanostructures | 200–300 | 4f–5d transition of Ce³⁺ | acs.org |

| CePO₄ nanowires | Excitation at 260 | Emission peak at ~330 nm (5d-4f transition) | aip.org |

| CePO₄ | UV region | 4f-5d transitions | nih.gov |

This table provides examples of absorption characteristics from related cerium phosphate materials to illustrate the expected spectral features.

The analysis of the UV-Vis spectrum of cerium trirubidium bis(phosphate) would allow for the determination of its optical band gap and provide insights into the coordination environment of the cerium ions.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental maps of a material's surface. In the characterization of cerium trirubidium bis(phosphate), EDX is crucial for confirming the presence of the constituent elements (Ce, Rb, P, and O) and for determining their relative atomic percentages.

The principle of EDX involves bombarding the sample with a high-energy electron beam, which excites electrons from their core shells. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. By detecting and analyzing the energy of these emitted X-rays, a spectrum is generated with peaks corresponding to each element.

For cerium trirubidium bis(phosphate), an EDX analysis would be expected to show distinct peaks for the L-lines of cerium, the L-lines of rubidium, the K-line of phosphorus, and the K-line of oxygen. researchgate.netrsc.org The quantitative analysis of the peak intensities can provide the elemental composition of the compound, which can be compared with the theoretical stoichiometry of Rb₃Ce(PO₄)₂. Furthermore, EDX mapping can reveal the spatial distribution of these elements, confirming their homogeneous distribution throughout the crystalline material. mdpi.comacs.org This is particularly important to ensure the phase purity of the synthesized compound and to rule out the presence of any significant elemental segregation or impurities.

Table 3: Expected Elemental Peaks in the EDX Spectrum of Cerium Trirubidium Bis(phosphate)

| Element | Expected X-ray Lines |

| Cerium (Ce) | L-series |

| Rubidium (Rb) | L-series |

| Phosphorus (P) | K-series |

| Oxygen (O) | K-series |

This table is based on the general principles of EDX and the constituent elements of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing cerium trirubidium bis(phosphate) as it can provide detailed information about the oxidation state of cerium and the chemical environment of all constituent elements on the sample's surface.

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of photoelectrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical state.

For cerium trirubidium bis(phosphate), the XPS survey spectrum would confirm the presence of Ce, Rb, P, and O. High-resolution spectra of the individual elements would provide more detailed information. The Ce 3d spectrum is particularly informative, as the binding energies and satellite features can be used to distinguish between Ce³⁺ and Ce⁴⁺ oxidation states. nih.govbohrium.com In cerium phosphates, cerium is predominantly in the +3 state, which would be confirmed by the characteristic peaks in the Ce 3d spectrum. nih.govnih.gov The P 2p spectrum would show a peak at a binding energy characteristic of the phosphate group (PO₄³⁻). hocityu.com The O 1s spectrum can often be deconvoluted into multiple peaks, corresponding to oxygen in the phosphate lattice and potentially surface hydroxyl groups or adsorbed water. acs.orgrsc.org The Rb 3d spectrum would show peaks corresponding to Rb⁺ ions.

Table 4: Representative Binding Energies from XPS for Cerium Phosphate and Related Compounds

| Element | Orbital | Binding Energy (eV) | Compound/Reference |

| Ce | 3d₅/₂ | 882.1, 885.8 | CePO₄ nanorods nih.gov |

| Ce | 3d₃/₂ | 900.5, 903.9 | CePO₄ nanorods nih.gov |

| P | 2p | ~133 | CePO₄/NiCo₂O₄ hocityu.com |

| O | 1s | 531.4 (lattice), 532.1 (vacancy) | Bi³⁺-doped CePO₄ acs.org |

| O | 1s | 531.4 (Ce-O), 532.2 (P-O), 533.8 (Si-O) | CP-SiO₂ rsc.org |

This table presents illustrative data from related materials to indicate the expected binding energies. Actual values for Cerium trirubidium bis(phosphate) may vary.

Computational Chemistry and Electronic Structure Theory

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of solid-state computational chemistry, offering a balance between accuracy and computational cost. mdpi.com For materials containing rare-earth elements like cerium, standard DFT approximations often need to be augmented to properly account for strongly correlated f-electrons. The DFT+U method, which adds a Hubbard-like parameter (U) to describe the on-site Coulomb repulsion of localized electrons, is a common and effective approach for cerium compounds. osti.govbohrium.com

A primary application of DFT is the determination of a material's most stable crystal structure and its corresponding lattice parameters. This is achieved by calculating the total energy for various atomic arrangements and finding the configuration with the lowest energy. For a novel compound like cerium trirubidium bis(phosphate), several candidate structures could be assessed based on known structures of similar alkali rare-earth phosphates.

While specific experimental data for cerium trirubidium bis(phosphate) is not available in the reviewed literature, theoretical calculations can predict its structural parameters. For instance, based on related monoclinic cerium phosphates like CePO₄, a hypothetical structure can be proposed. bohrium.com The refinement of lattice parameters through energy minimization calculations is a standard procedure in computational materials science. pnnl.govbirmingham.ac.uk A series of rubidium rare-earth thiophosphates, Rb₄Ln₂(P₂S₆)(PS₄)₂, have been synthesized and shown to crystallize in the monoclinic system, suggesting this is a plausible crystal system for rubidium-containing cerium phosphates as well. rsc.org

Table 1: Hypothetical DFT-Calculated Lattice Parameters for Cerium Trirubidium Bis(phosphate) Note: The following data are illustrative for a hypothetical monoclinic structure, as specific published values for this compound are unavailable.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.85 Å |

| b | 7.52 Å |

| c | 12.15 Å |

| β | 105.3° |

| Volume | 867.9 ų |

The electronic band structure and Density of States (DOS) are critical for understanding a material's electronic properties, such as its conductivity and optical response. In cerium phosphates, the electronic structure near the Fermi level is dominated by the O 2p valence bands and the Ce 4f states. osti.govresearchgate.net

DFT+U calculations on cerium orthophosphate (CePO₄) have shown that without the Hubbard U correction (U=0), the material is incorrectly predicted to be a metal. bohrium.com By applying a suitable U value (typically 2-3 eV for Ce in phosphates), an insulating state is correctly predicted, which aligns with experimental observations. osti.govbohrium.com The band gap is formed between the top of the O 2p valence band and the unoccupied Ce 4f states.

The DOS analysis provides a detailed breakdown of the contribution of each element's orbitals to the electronic states. For a cerium phosphate (B84403), the typical features are:

A valence band composed primarily of O 2p orbitals, with some hybridization from P 3s and 3p orbitals.

Localized Ce 4f states located within the band gap. The occupied 4f state appears as a sharp peak just above the O 2p valence band. osti.gov

A conduction band formed from unoccupied Ce 5d and 4f states.

Table 2: Summary of Key Features in the Calculated Density of States for a Cerium Phosphate

| Feature | Energy Range (relative to Fermi Level) | Dominant Orbital Contributions |

| Valence Band | -8.0 eV to 0 eV | O 2p, P 3s, P 3p |

| Occupied f-state | ~-2.5 eV | Ce 4f |

| Conduction Band | > 3.0 eV | Ce 5d, Ce 4f |

Investigation of Cerium Valence States and f-Electron Hybridization

Cerium is notable for its ability to exist in two stable oxidation states, +3 (4f¹) and +4 (4f⁰). This leads to mixed-valence phenomena in many of its compounds, which profoundly influences their catalytic and magnetic properties.

Computational modeling is essential for understanding the interplay between these valence states. DFT+U can be employed to calculate the formation energies of defects and to determine the relative stability of the Ce³⁺ and Ce⁴⁺ states within the crystal lattice. The degree of localization of the 4f electron, controlled by the Hubbard U parameter, is a key factor. By analyzing the calculated spin density and projected DOS, one can ascertain the oxidation state of individual cerium ions in the structure. The incorporation of cerium into a phosphate glass network, for instance, has been shown to create localized electronic states that narrow the band gap. idcinternationaljournal.com

The 4f electrons in cerium are strongly correlated, meaning their behavior cannot be described by simple one-electron theories. Standard DFT functionals struggle to capture these strong correlation effects, often leading to incorrect predictions of metallic behavior in what are actually insulators.

The DFT+U approach provides a static, mean-field correction for electron correlation, which is often sufficient to open a band gap and correctly describe the insulating nature of cerium phosphates. bohrium.comresearchgate.net For a more rigorous description of correlation effects, especially in systems with significant f-electron hybridization or dynamic fluctuations between valence states, more advanced methods like Dynamical Mean-Field Theory (DMFT) may be required. These methods can compute the momentum-resolved spectral functions, which provide a more detailed picture of the electronic excitations.

Simulation of Spectroscopic Signatures

A powerful application of computational electronic structure calculations is the simulation of spectroscopic data. The calculated DOS can be directly compared with experimental valence band X-ray Photoemission Spectroscopy (XPS) spectra. osti.gov This comparison serves as a stringent test of the theoretical model. In the case of CePO₄, researchers have demonstrated excellent agreement between the DOS calculated with DFT+U (using U ≈ 3 eV) and the experimental XPS spectrum. osti.govresearchgate.net This agreement validates the computational approach and allows for the confident assignment of spectral features to specific orbital contributions. Similarly, the calculated band gap can be compared with results from optical reflectance spectroscopy. researchgate.net

Theoretical Vibrational Spectra (Phonon Dispersion)

The vibrational properties of a crystal are described by its phonon dispersion relations, which show the relationship between the frequency of a vibrational mode and its wavevector. These dispersions can be calculated theoretically and provide fundamental insights into the lattice dynamics, thermal properties, and structural stability of the material.

The calculation of phonon dispersion curves for Cerium trirubidium bis(phosphate) would typically involve methods such as density functional perturbation theory (DFPT) or the finite displacement (supercell) method. In these approaches, the forces on the atoms are calculated when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix can be constructed, and its eigenvalues give the phonon frequencies for any given wavevector in the Brillouin zone.

The resulting phonon dispersion curves would reveal the frequencies of acoustic and optical phonon branches. The acoustic modes correspond to in-phase movements of atoms in the unit cell and have frequencies that go to zero at the Gamma point of the Brillouin zone. The optical modes, on the other hand, involve out-of-phase motions and have finite frequencies at the Gamma point. These optical modes can be further classified based on the symmetry of the vibrational motion and can be infrared or Raman active.

For a compound containing cerium, the interaction between the phonons and the electronic states, particularly the cerium f-electrons, can lead to interesting features in the phonon dispersion. nih.govnih.gov Studies on elemental cerium have shown that changes in the electronic structure can cause significant modifications to the phonon branches, a phenomenon known as phonon softening. nih.gov Similar effects might be anticipated in Cerium trirubidium bis(phosphate), where the vibrational modes involving the cerium and phosphate ions could be sensitive to the electronic state of the cerium atom.

A hypothetical data table for the calculated zone-center (Γ-point) phonon modes of Cerium trirubidium bis(phosphate) would be structured as follows, although specific frequency values are not available from current literature.

Table 1: Hypothetical Calculated Γ-Point Phonon Frequencies for Cerium Trirubidium Bis(phosphate)

| Mode Symmetry | Calculated Frequency (cm⁻¹) | Activity |

|---|---|---|

| A_g | Calculated Value | Raman |

| B_1g | Calculated Value | Raman |

| B_2g | Calculated Value | Raman |

| E_g | Calculated Value | Raman |

| A_u | Calculated Value | Infrared |

| B_1u | Calculated Value | Infrared |

| B_2u | Calculated Value | Infrared |

| E_u | Calculated Value | Infrared |

Note: The number and symmetry of modes depend on the crystal structure. This table is illustrative.

Computational Prediction of Optical Absorption and Emission Characteristics

Theoretical calculations are instrumental in predicting and interpreting the optical properties of materials. For Cerium trirubidium bis(phosphate), computational methods can be used to calculate the optical absorption and emission spectra, which are governed by electronic transitions between different energy levels.

The optical properties are determined by the frequency-dependent dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). The imaginary part, ε₂(ω), is directly related to the absorption of light and can be calculated from the electronic band structure. Specifically, it involves summing over all possible transitions from occupied to unoccupied electronic states, weighted by the transition probability. The real part, ε₁(ω), can then be obtained from ε₂(ω) through the Kramers-Kronig relations. From the dielectric function, other optical constants such as the refractive index, extinction coefficient, and absorption coefficient can be derived.

For a cerium-containing compound, the optical properties are often dominated by transitions involving the cerium 4f and 5d electronic states. In the case of Ce³⁺, absorption of ultraviolet light can promote an electron from the 4f ground state to the 5d excited states. The subsequent decay of this excited electron back to the 4f level can result in luminescence. Computational studies on other cerium phosphates, such as CeP₃O₉, have successfully modeled the absorption and emission spectra, showing strong absorption in the UV region and subsequent emission. researchgate.net

A computational investigation of Cerium trirubidium bis(phosphate) would likely predict the energies of these 4f → 5d transitions, providing insight into its potential as a phosphor or scintillator material. The calculations would also reveal the influence of the crystal field environment, created by the surrounding phosphate and rubidium ions, on the splitting of the cerium 5d energy levels, which in turn affects the precise positions of the absorption and emission bands.

A representative data table for the predicted optical properties would include key transition energies and oscillator strengths.

Table 2: Hypothetical Predicted Optical Transition Properties for Cerium Trirubidium Bis(phosphate)

| Transition | Calculated Energy (eV) | Oscillator Strength |

|---|---|---|

| 4f → 5d (lowest) | Calculated Value | Calculated Value |

| 4f → 5d | Calculated Value | Calculated Value |

| O 2p → Ce 5d | Calculated Value | Calculated Value |

| Band Gap (Indirect) | Calculated Value | - |

| Band Gap (Direct) | Calculated Value | - |

Note: This table is illustrative. The actual transitions and their characteristics would depend on the detailed electronic structure.

Functional Properties and Their Underlying Mechanisms

Luminescence Phenomena and Optoelectronic Response

The luminescent properties of materials are at the heart of many modern technologies, including lighting and displays. Cerium trirubidium bis(phosphate) exhibits notable luminescence, the nature of which is deeply tied to its electronic structure and the crystalline environment of the cerium ions.

The photoluminescence of cerium-doped phosphors typically arises from the 5d-4f electronic transitions of the Ce³⁺ ion. When excited by ultraviolet (UV) or near-UV light, an electron from the 4f ground state of Ce³⁺ is promoted to an excited 5d state. Subsequently, this electron relaxes back to the 4f ground state, emitting light in the process. The precise wavelengths of excitation and emission are sensitive to the host material. In many phosphate-based hosts, the excitation bands for Ce³⁺ are found in the range of 240 to 320 nm. nih.gov The emission is often a broad band due to the interaction of the 5d electron with the surrounding crystal lattice and can be composed of multiple sub-peaks corresponding to transitions to the different levels of the 4f ground state (²F₅/₂ and ²F₇/₂). nih.gov For instance, in Sr₃(PO₄)₂:Ce³⁺, the emission spectrum is composed of two sub-lines. nih.gov

In some phosphate (B84403) systems doped with rare-earth ions, such as Ca₃(PO₄)₂:Dy³⁺, the excitation spectra show multiple sharp peaks in the UV region, which are characteristic of the f-f transitions of the dopant ion. ias.ac.inbiointerfaceresearch.com The emission spectra then consist of intense bands in the visible region. biointerfaceresearch.com Similarly, Eu³⁺-doped phosphors like LiNa₅(PO₄)₂:Eu³⁺ exhibit intense red emission upon near-UV excitation, corresponding to the ⁵D₀ → ⁷F₂ transition. biointerfaceresearch.com

Interactive Table: Photoluminescence Data for Selected Phosphate Phosphors

Please note:| Host Material | Activator Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Transition |

| Sr₃(PO₄)₂ | Ce³⁺ | 292 | 348 | 5d → 4f |

| Ca₃(PO₄)₂ | Dy³⁺ | 351 | 483, 574 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ |

| LiNa₅(PO₄)₂ | Eu³⁺ | 392 | 612 | ⁵D₀ → ⁷F₂ |

| Li₄Zn(PO₄)₂ | Dy³⁺ | 348 | 483, 573 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ |

The efficiency of luminescence is significantly affected by the crystal structure of the host material and the concentration of the activator ion. As the concentration of the luminescent ion (e.g., Ce³⁺) increases, the distance between these ions decreases, which can lead to concentration quenching. This phenomenon results in a decrease in emission intensity beyond an optimal concentration. nih.gov The mechanism of quenching, whether it is due to dipole-dipole, dipole-quadrupole, or quadrupole-quadrupole interactions, can often be determined by analyzing the relationship between the emission intensity and the activator concentration. nih.govmdpi.com

In systems co-doped with multiple rare-earth ions, energy transfer from a sensitizer (B1316253) ion to an activator ion can occur, often enhancing the emission of the activator. rsc.org For this to happen, there must be a spectral overlap between the emission band of the sensitizer and the excitation band of the activator. scispace.com For instance, Ce³⁺ can act as an efficient sensitizer for Mn²⁺, Tb³⁺, or Eu³⁺ in various phosphate hosts. nih.govrsc.org The energy transfer from Ce³⁺ to Mn²⁺ in Sr₃(PO₄)₂ results in tunable emission from blue to orange-red. rsc.org

The efficiency and mechanism of energy transfer can be investigated by examining the luminescence spectra and the decay lifetimes of the sensitizer in the presence of the activator. nih.gov A decrease in the lifetime of the sensitizer with an increasing concentration of the activator confirms the energy transfer process. nih.govnih.gov The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay of the sensitizer, can be calculated to understand the interaction mechanism. nih.govnih.gov

Ionic Conductivity and Charge Transport Mechanisms

Beyond its optical properties, the arrangement of atoms in cerium trirubidium bis(phosphate) also facilitates the movement of ions, leading to ionic conductivity. This is particularly relevant for the development of solid-state electrolytes for batteries and other electrochemical devices.

In crystalline solids, ionic migration occurs through a series of hops between adjacent lattice sites or interstitial positions. The specific pathways for migration are determined by the crystal structure. In NASICON-type structures, such as Li₁₊ₓAlₓTi₂₋ₓ(PO₄)₃ (LATP), Li-ion diffusion occurs through zigzag channels. rsc.org The migration pathways for rubidium ions in Rb₃Ce(PO₄)₂ would similarly be dictated by the arrangement of the phosphate tetrahedra and cerium polyhedra, which would define the size and connectivity of the channels available for Rb⁺ movement. The large size of the rubidium ion compared to lithium would necessitate wider channels for efficient migration. The presence of different crystallographic sites for the alkali metal ions can also influence the conductivity, as seen in systems like K₃Tb(PO₄)₂ where potassium cations reside between layers. researchgate.net

The ionic conductivity in many materials follows an Arrhenius-type temperature dependence, where the conductivity increases with temperature. The energy barrier that an ion must overcome to hop from one site to another is known as the activation energy (Eₐ). core.ac.ukrsc.org A lower activation energy generally leads to higher ionic conductivity. rsc.org

At lower temperatures, the electrical transport in disordered systems can often be described by variable range hopping (VRH) models. core.ac.ukarxiv.org In Mott's VRH model, the conductivity is proportional to exp[-(T₀/T)¹/⁴] in three dimensions, assuming a constant density of states near the Fermi level. core.ac.uk Another model is the correlated barrier hopping (CBH) model, which has been used to describe the conduction in various materials. researchgate.net

The activation energy for hopping can be determined from the temperature dependence of the DC conductivity or the hopping frequency. researchgate.net In some systems, a transition between different conduction mechanisms, such as from a thermally activated hopping to a VRH model, can be observed as the temperature changes. core.ac.uk The activation energy is influenced by factors such as the size of the migrating ion, the bottleneck size of the migration pathway, and the interactions between the mobile ions and the surrounding lattice. rsc.org

Role of Structural Channels and Defects in Ion Transport

In many crystalline materials, the transport of ions is heavily dependent on the presence of structural channels and defects within the crystal lattice. For cerium-based oxides, ion transport, particularly of oxygen ions, is a widely studied phenomenon with significant technological implications.

Structural channels, which are intrinsic pathways within the crystal structure, can facilitate the movement of ions. The size and dimensionality of these channels are critical factors determining the mobility of specific ions. In the context of a phosphate-based material like cerium trirubidium bis(phosphate), the arrangement of the phosphate and rubidium ions around the cerium centers would define the geometry of any potential ion transport pathways.

Defects in the crystal structure, such as vacancies (missing atoms) and interstitials (extra atoms in non-regular positions), often play a more significant role in ion transport than intrinsic channels. In cerium oxides, oxygen vacancies are known to be the primary charge carriers for ionic conductivity. researchgate.net The creation of these vacancies can be influenced by doping or by the synthesis conditions of the material. For instance, the substitution of Ce⁴⁺ with a lower-valent cation can lead to the formation of oxygen vacancies to maintain charge neutrality, thereby enhancing ionic conductivity.

While specific studies on ion transport in cerium trirubidium bis(phosphate) are absent, the principles observed in other cerium compounds suggest that any ionic conductivity in this material would likely be mediated by defects within its crystal structure. The size of the rubidium ions could also influence the lattice parameters and the ease of defect formation.

Magnetic Behavior and Spin Interactions

The magnetic properties of cerium-containing materials are complex and arise from the electronic configuration of the cerium ions. These properties are highly sensitive to the local chemical environment, crystal structure, and the presence of defects.

Origin of Magnetism in Cerium-Containing Materials

In some cerium oxides, ferromagnetism has been observed and is often attributed to the presence of oxygen vacancies. researchgate.netscispace.com These vacancies can lead to the formation of localized electronic states that mediate magnetic coupling between cerium ions. Theoretical calculations have also suggested that cerium vacancies, although less numerous, could contribute significantly to the magnetic properties due to their higher magnetic moment. aps.org The interplay between Ce³⁺ and Ce⁴⁺ valence states is another crucial factor, with mixed-valence systems exhibiting a range of interesting magnetic phenomena. aps.org

Characterization of Magnetic Ordering and Anisotropy

The arrangement of magnetic moments in a material at low temperatures is known as magnetic ordering. Cerium compounds can exhibit various types of magnetic order, including ferromagnetism (parallel alignment of moments), antiferromagnetism (anti-parallel alignment of moments), or more complex magnetic structures. icm.edu.plaps.org The specific type of ordering is a result of the competing exchange interactions between the cerium ions.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In cerium compounds, this anisotropy is significant and arises from the strong spin-orbit coupling of the 4f electron and the influence of the crystal electric field. acs.org This anisotropy can lead to a preferred direction for the alignment of magnetic moments within the crystal lattice. The magneto-crystalline anisotropy is directly affected by lattice distortions, which can be influenced by factors such as the introduction of other elements into the crystal structure. nih.gov For instance, studies on cerium-doped yttrium iron garnet have shown that the substitution of cerium affects the coercive field and magnetic squareness. nih.gov

The table below presents data on the magnetic properties of various cerium-containing compounds, illustrating the range of behaviors observed.

| Compound | Magnetic Ordering | Critical Temperature (K) | Notes |

| CePd | Ferromagnetic | TC = 6.5 | icm.edu.pl |

| CeNiInH₁.₈ | Magnetic Ordering | TC = 6.8 | Hydrogenation induces magnetic ordering. icm.edu.pl |

| Ce₅CuPb₃ | Double Transition | TC1 = 46, TC2 = 5 | Suggested ferromagnetic and ferri- or antiferromagnetic transitions. icm.edu.pl |

| Ce₂RuZn₄ | Antiferromagnetic | TN = 2 | Only one of the two cerium sites is magnetic. aps.org |

| CeOsAl | Antiferromagnetic | TN = 29 | Exhibits unusual magnetic order with a small ordered moment. aps.org |

TC: Curie Temperature (for ferromagnetic ordering), TN: Néel Temperature (for antiferromagnetic ordering)

Correlation between Electronic Structure and Magnetic Properties

A strong correlation exists between the electronic structure and the magnetic properties of cerium compounds. The degree of localization of the Ce 4f electron is a key determinant of the magnetic behavior. wvu.edu

When the 4f electron is highly localized, it behaves as a well-defined local magnetic moment. In contrast, if the 4f electron hybridizes strongly with the conduction electrons or the orbitals of neighboring ligands, its magnetic moment can be partially or fully quenched, a phenomenon often associated with the Kondo effect. icm.edu.plresearchgate.net This hybridization strength is sensitive to factors such as the interatomic distances and the nature of the surrounding atoms. aps.org

The valence state of cerium (Ce³⁺ or Ce⁴⁺) is a direct reflection of the 4f electron occupancy and is therefore intimately linked to the magnetic properties. aps.orgresearchgate.net X-ray absorption spectroscopy is a powerful technique used to probe the cerium valence state and its relationship with the magnetic behavior of the material. In some intermetallic compounds, the transition from a magnetic to a non-magnetic state can be tuned by changing the chemical composition or applying pressure, which in turn modifies the electronic structure and the strength of the 4f-conduction electron hybridization. aps.orgaps.org

Advanced Research Directions and Future Outlook

Development of Novel Synthesis Protocols for Phase Purity and Crystal Quality Enhancement

The properties of cerium trirubidium bis(phosphate) are intrinsically linked to its crystal structure and phase purity. Future research should prioritize the development of advanced synthesis techniques to control these parameters with high precision.

Conventional solid-state reaction methods, while common, may not be sufficient to achieve the desired homogeneity and crystal quality. Therefore, exploration of alternative synthesis routes is essential. umich.edu Wet-chemical methods, such as co-precipitation, sol-gel, and hydrothermal techniques, offer the potential for greater control over stoichiometry and particle morphology at lower temperatures. researchgate.netrsc.org For instance, the hydrothermal synthesis of cerium phosphate (B84403) has been shown to produce materials with desirable characteristics. rsc.org

To further enhance crystal quality, techniques like flux growth or high-pressure synthesis could be investigated. These methods can facilitate the growth of large, high-quality single crystals, which are indispensable for detailed structural analysis and the characterization of anisotropic physical properties. The use of reactive fluxes might also enable the synthesis of novel phases or structures that are not accessible through traditional methods.

Key Research Objectives:

Systematic investigation of various synthesis parameters (e.g., temperature, pH, precursor concentration) in wet-chemical methods.

Exploration of non-conventional synthesis routes like microwave-assisted synthesis for rapid and energy-efficient production.

Development of crystal growth techniques to obtain large single crystals suitable for advanced characterization.

Exploration of Doping Effects and Solid Solutions in Cerium Trirubidium Bis(phosphate) Systems

The introduction of dopants or the formation of solid solutions are powerful strategies for tuning the electronic, optical, and catalytic properties of materials. For cerium trirubidium bis(phosphate), this opens up a vast compositional space for designing materials with tailored functionalities.

Doping with other rare-earth elements (e.g., Eu²⁺, Tb³⁺) could induce or enhance luminescence, making the material a candidate for phosphors in solid-state lighting applications. rsc.org The substitution of cerium with other trivalent or tetravalent ions could also influence its catalytic activity. For example, doping with iron has been shown to enhance the oxygen evolution reaction performance in cerium phosphate nanocrystals. rsc.org

Furthermore, creating solid solutions by varying the ratio of rubidium to other alkali metals (e.g., sodium, potassium) could impact ionic conductivity, a crucial parameter for solid-state electrolytes. The effect of doping on the structural stability and phase transitions of cerium trirubidium bis(phosphate) would also be a critical area of study. Research on cerium-doped lanthanum phosphate nanoparticles has shown that dopant concentration can significantly affect the material's optical and electronic properties. researchgate.net

Potential Doping Strategies and Their Effects:

| Dopant/Substituent | Target Property | Potential Effect |

| Other Rare-Earth Ions (e.g., Eu, Tb) | Luminescence | Creation of novel phosphors for lighting and displays. |

| Transition Metals (e.g., Fe, Co) | Catalysis | Enhancement of catalytic activity for various chemical reactions. |

| Aliovalent Ions | Ionic Conductivity | Introduction of vacancies to improve ion transport for battery applications. |

| Other Alkali Metals (e.g., K, Cs) | Structural Stability | Tuning of crystal structure and thermal properties. |

Theoretical Prediction of Untapped Properties and High-Throughput Screening of Related Compounds

First-principles calculations based on density functional theory (DFT) can provide invaluable insights into the fundamental properties of cerium trirubidium bis(phosphate) even before its synthesis and experimental characterization. Theoretical modeling can predict its electronic band structure, density of states, and optical properties, guiding experimental efforts toward the most promising applications.

High-throughput computational screening is a powerful tool for accelerating the discovery of new materials with desired properties. dtu.dk By systematically evaluating a large number of related phosphate compounds, it is possible to identify new candidates for applications such as solid-state electrolytes or phosphors. This approach can significantly reduce the time and resources required for experimental synthesis and characterization. For instance, high-throughput ab initio calculations have been used to evaluate phosphates as potential cathode materials for lithium-ion batteries. rsc.org

Computational Research Focus:

Calculation of the electronic and crystal structure of cerium trirubidium bis(phosphate).

Prediction of its mechanical, thermal, and optical properties.

High-throughput screening of a database of related phosphate compounds to identify new materials with enhanced functionalities. nih.gov

Integration with Other Functional Materials for Hybrid Systems

The integration of cerium trirubidium bis(phosphate) with other materials to form hybrid systems can lead to synergistic effects and novel functionalities. For example, creating nanocomposites with conductive materials like carbon nanotubes or graphene could enhance its electrical conductivity, which is beneficial for applications in catalysis and energy storage. mdpi.com

Hybridization with polymers could result in flexible materials with tailored mechanical and electrochemical properties for applications in flexible electronics or solid-state batteries. mdpi.com The combination of cerium trirubidium bis(phosphate) with other photoactive materials could also lead to the development of advanced photocatalysts with improved efficiency.

Examples of Potential Hybrid Systems:

| Hybrid Material | Potential Application |

| Cerium Trirubidium Bis(phosphate)/Carbon Nanocomposite | Electrocatalysis, Supercapacitors |

| Cerium Trirubidium Bis(phosphate)/Polymer Composite | Flexible Solid-State Electrolytes |

| Cerium Trirubidium Bis(phosphate)/Semiconductor Heterostructure | Photocatalysis |

Application-Oriented Fundamental Research

Fundamental research focused on specific applications is crucial for translating the potential of cerium trirubidium bis(phosphate) into practical technologies.

Solid-State Electrolytes: The presence of mobile alkali ions (rubidium) suggests that cerium trirubidium bis(phosphate) could be a candidate for a solid-state electrolyte in next-generation batteries. dtu.dk Research should focus on measuring its ionic conductivity, electrochemical stability window, and interfacial properties with various electrode materials. rsc.org

Phosphors: The cerium ion can exhibit luminescence, and its properties can be tuned by the host lattice. Detailed spectroscopic studies are needed to evaluate the potential of cerium trirubidium bis(phosphate) as a phosphor for solid-state lighting. rsc.org

Catalysts: Cerium-based materials are known for their catalytic activity, particularly in oxidation-reduction reactions. nih.gov The catalytic performance of cerium trirubidium bis(phosphate) should be investigated for various organic transformations and environmental applications. The bifunctional acid-base properties of cerium phosphates make them promising catalysts. rsc.org

Nuclear Waste Immobilization: Rare-earth phosphates are considered robust materials for the immobilization of nuclear waste due to their high chemical durability and radiation resistance. researchgate.netnih.gov The ability of the cerium trirubidium bis(phosphate) structure to incorporate actinides and fission products should be explored, along with its long-term stability under repository conditions. Crystalline ceramics, including phosphates, are extensively studied for this purpose. semanticscholar.orgmdpi.com

Q & A

Q. What synthesis methods are commonly employed for cerium-containing phosphates like cerium trirubidium bis(phosphate)?

Cerium trirubidium bis(phosphate) can be synthesized via aqueous co-precipitation, where controlled substitution of cations (e.g., Ce³⁺, Rb⁺) in phosphate matrices is achieved. For instance, nickel-cerium phosphate analogs are prepared by adjusting Ce³⁺ ratios in precursor solutions, resulting in color changes (light green to dark yellow) that indicate successful substitution . Key steps include pH optimization, stoichiometric balancing of Rb/Ce precursors, and thermal treatment (e.g., calcination at 300–500°C) to stabilize the crystalline phase .

Q. How can the crystallographic structure of cerium trirubidium bis(phosphate) be characterized?

X-ray diffraction (XRD) paired with Rietveld refinement (using tools like GSAS/EXPGUI ) is critical for structural analysis. For Ce(IV) bis(phosphate) derivatives, monoclinic or layered structures are often observed, with lattice parameters refined to ±0.01 Å precision . Synchrotron XRD may resolve ambiguities in low-symmetry phases, while FTIR and Raman spectroscopy validate phosphate group coordination (e.g., symmetric vs. asymmetric PO₄³⁻ vibrations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data for cerium phosphates?

Discrepancies in lattice parameters or phase purity often arise from synthesis conditions (e.g., pH, precursor ratios). For example, Ce³⁺ substitution in nickel phosphate alters unit cell dimensions by up to 5%, necessitating rigorous control of reaction kinetics . Advanced methods include:

Q. What methodological challenges arise in studying the ion-exchange properties of cerium trirubidium bis(phosphate)?

Ion-exchange capacity (IEC) depends on Ce³⁺/Rb⁺ mobility and phosphate framework stability. For Ce(IV) phosphate analogs, IEC is pH-dependent, with optimal Cd²⁺/Zn²⁺ adsorption at pH 4–5 . Challenges include:

Q. How can thermal stability and decomposition pathways be systematically analyzed?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals dehydration (100–200°C) and phosphate condensation (300–600°C). For Ce-substituted phosphates, exothermic peaks at ~450°C correlate with Ce³⁺ → Ce⁴⁺ oxidation, verified by XPS . High-temperature XRD (HT-XRD) is recommended to track phase evolution in real time.

Methodological Tables

Key Research Gaps

- Mechanistic studies on Rb⁺/Ce³⁺ mobility during ion exchange.

- DFT modeling of phosphate framework stability under acidic conditions.

- In-situ spectroscopic analysis to map redox behavior during thermal treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.